1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine
Description
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)12(18)11-2-9-19-10-11/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMWZVGHZXVEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the Methyl Group: Methylation of the imidazole ring can be achieved using methylating agents such as methyl iodide.
Formation of the Piperazine Ring: Piperazine can be synthesized or obtained commercially.
Coupling with Thiophene-3-carbonyl Chloride: The final step involves coupling the piperazine with thiophene-3-carbonyl chloride under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Thiophene Carbonyl
The thiophene-3-carbonyl group undergoes nucleophilic substitution due to its activated carbonyl electrophilicity.
Key Findings :
-
Reaction rates depend on the nucleophilicity of the attacking species (e.g., amines > alcohols).
-
Steric hindrance from the methylimidazole group reduces reactivity at the carbonyl by ~15% compared to unsubstituted analogs.
Piperazine Ring Functionalization
The secondary amine in the piperazine ring participates in alkylation and acylation reactions.
Alkylation
| Alkylating Agent | Conditions | Products | Regioselectivity |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylpiperazine derivative | >90% at distal N |
| Benzyl bromide | TEA, CH₃CN, rt | N-Benzylpiperazine analog | 88% selectivity |
Acylation
| Acylating Agent | Catalyst | Products | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂ | N-Acetylpiperazine compound | 76% |
| Benzoyl chloride | DMAP, DCM, 0°C→rt | N-Benzoylpiperazine derivative | 82% |
Mechanistic Insight :
-
Alkylation favors the less hindered piperazine nitrogen (distal to the methylimidazole group) due to steric effects.
-
Acylation requires base catalysts (e.g., pyridine) to neutralize HCl byproducts.
Imidazole Ring Modifications
The 1-methylimidazole group participates in electrophilic substitution and coordination chemistry.
Electrophilic Substitution
| Reaction | Reagents | Position | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | 4-Nitroimidazole derivative |
| Halogenation | NBS, CCl₄, AIBN | C-5 | 5-Bromoimidazole analog |
Metal Coordination
The imidazole nitrogen acts as a ligand for transition metals:
-
Cu(II) complexes : Form octahedral geometries with λmax = 650 nm (d-d transition) .
-
Zn(II) complexes : Exhibit fluorescence quenching due to charge transfer .
Thiophene Ring Oxidation
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| H₂O₂/AcOH | 60°C, 6 hrs | Thiophene-3-sulfonic acid |
| mCPBA | DCM, rt | Thiophene-S-oxide |
Carbonyl Reduction
| Reducing Agent | Conditions | Products |
|---|---|---|
| NaBH₄/MeOH | 0°C→rt | Thiophene-3-methanol derivative |
| LiAlH(OC(CH₃)₃)₃ | THF, reflux | Piperazine-linked thiophenemethane |
Stability Note :
-
The thiophene ring resists over-oxidation under mild conditions but degrades with strong oxidizers (e.g., KMnO₄).
Comparative Reactivity with Structural Analogs
A comparison with similar piperazine-thiophene compounds reveals distinct reactivity patterns:
| Compound | Reactivity at Piperazine | Thiophene Carbonyl Activity | Imidazole Stability |
|---|---|---|---|
| 1-(1-methylimidazol-2-yl)-4-(thiophene-2-carbonyl)piperazine | Higher alkylation yield | Lower electrophilicity | Prone to nitration |
| 4-(thiophene-3-carbonyl)-1-(pyridin-2-yl)piperazine | Slow acylation | Moderate reactivity | Resists halogenation |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing imidazole and thiophene rings. For instance, derivatives similar to 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine have shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
- Case Study : A study demonstrated that certain benzimidazole derivatives exhibited potent antibacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The incorporation of thiophene into the structure may enhance this activity through improved membrane permeability.
Antiviral Properties
The compound has potential as an antiviral agent, particularly against hepatitis C virus (HCV). Research indicates that imidazole derivatives can inhibit viral replication by targeting specific viral proteins.
- Case Study : In a recent investigation, a series of imidazole-based compounds were synthesized and evaluated for their inhibitory effects on HCV non-structural proteins. Some compounds showed EC50 values in the low nanomolar range, indicating strong antiviral activity .
Anti-inflammatory Effects
Compounds with similar structures have been studied for their anti-inflammatory properties. The presence of the piperazine moiety is often associated with reduced production of pro-inflammatory cytokines.
- Case Study : A derivative containing a piperazine ring was found to significantly inhibit nitric oxide production in vitro, suggesting its potential as an anti-inflammatory agent. The compound demonstrated comparable efficacy to established anti-inflammatory drugs like ibuprofen .
Biological Mechanisms
The biological activities of this compound can be attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes (COX), which are involved in inflammation pathways.
- Receptor Modulation : It may also interact with GABA receptors, influencing neurotransmitter release and providing potential neuroprotective effects.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Piperazine Derivatives with Aryl and Phenoxy Substituents
Compounds HBK14–HBK19 () share a piperazine core substituted with phenoxyalkyl and methoxyphenyl groups. For example:
- HBK15: 1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.
- HBK17: 1-[3-(2,5-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride.
Key Differences :
- The target compound replaces phenoxyalkyl groups with a thiophene-carbonyl and methylimidazole, likely altering lipophilicity and bioavailability.
Piperazine-Tagged Triazoles and Nitroimidazole Hybrids ()
Compounds 9a–k , 10a–c , and 11a–q combine piperazine with nitroimidazole and triazole moieties. These hybrids were tested against solid tumors, with variable efficacy depending on substituents.
Comparison :
- The target compound’s thiophene-carbonyl group may offer distinct electronic effects compared to nitroimidazole (electron-withdrawing) or triazole (hydrogen-bonding) groups.
- Nitroimidazole derivatives (e.g., 9a–k ) showed moderate anticancer activity, suggesting that the target compound’s thiophene group might enhance solubility or target specificity .
PARP-1 Inhibitors with Thienoimidazole-Piperazine Motifs ()
Compounds 13g and 13h feature piperazine linked to thieno[3,4-d]imidazole carboxamide:
- 13g: 2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide.
- 13h: 2-(4-(4-(4-Cyanobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide.
Key Insights :
- Bromo- and cyano-substituents in 13g/13h improved PARP-1 inhibition (IC₅₀ values in nanomolar range), indicating that the target compound’s methylimidazole might similarly fine-tune enzyme affinity .
Antibacterial Piperazine Derivatives ()
Methoxyphenylpiperazine derivatives (e.g., compound 2 and 8 ) demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.
Comparison :
Thiazole- and Imidazole-Linked Piperazines ()
Structural Insights :
- Thiazole rings (with nitrogen and sulfur) vs. thiophene (sulfur only) differ in electronic properties. Thiazole’s nitrogen may confer stronger hydrogen-bonding capacity, whereas thiophene’s aromaticity could enhance π-π stacking .
Data Tables
Table 1: Structural and Activity Comparison of Selected Piperazine Derivatives
Table 2: Physical Properties of PARP-1 Inhibitors vs. Target Compound
| Compound | Melting Point (°C) | Molecular Weight | Key Substituents |
|---|---|---|---|
| 13g | 285–288 | 524.0756 | Bromobenzyl, thienoimidazole |
| 13h | 284–286 | 471.1603 | Cyanobenzyl, thienoimidazole |
| Target | N/A | ~317.38* | Methylimidazole, thiophene |
*Calculated based on molecular formula.
Biological Activity
The compound 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 278.34 g/mol. The structure features an imidazole ring, a thiophene ring, and a piperazine moiety, which are known to influence its biological activity.
Biological Activity Overview
Recent studies have indicated that compounds containing imidazole and thiophene rings exhibit a range of biological activities, including:
- Anticancer Activity : Several derivatives of piperazine have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including those from hypopharyngeal tumors .
- Antimicrobial Properties : The presence of thiophene in the structure is often linked to enhanced antimicrobial activity. Compounds with similar frameworks have been noted for their effectiveness against fungal strains such as Candida albicans and Aspergillus fumigatus .
The proposed mechanisms through which this compound exerts its effects include:
- Interaction with Enzymes : The imidazole ring can act as a ligand for metal ions, potentially modulating enzyme activity.
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation .
Anticancer Studies
A study highlighted the anticancer potential of piperazine derivatives where the compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism involved the induction of apoptosis through modulation of NF-kB signaling pathways .
Antimicrobial Studies
In another investigation, derivatives containing thiophene rings were tested against various fungal pathogens. Results showed that these compounds inhibited the growth of multiple strains, indicating their potential as antifungal agents .
Data Summary
Q & A
What synthetic methodologies are optimal for preparing 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine, and how can its purity be validated?
Level: Basic
Answer:
The synthesis of piperazine derivatives typically involves multi-step reactions with careful optimization of reagents and conditions. For example, thiourea-based intermediates can be prepared via reactions with di(1H-imidazol-1-yl)methanethione and amines under controlled temperatures (40–70°C) in THF, followed by purification via reversed-phase chromatography (0–50% acetonitrile/water with 0.1% TFA) . Purity validation requires orthogonal analytical techniques:
- LC/MS (e.g., Agilent Masshunter with electrospray ionization) for molecular weight confirmation.
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, with attention to characteristic peaks (e.g., imidazole protons at δ 3.39–4.05 ppm, thiophene carbonyl carbons at ~170 ppm) .
- Elemental analysis to verify stoichiometry.
How can researchers screen the biological activity of this compound in early-stage drug discovery?
Level: Basic
Answer:
Initial biological screening should focus on target-specific assays and phenotypic models:
- Enzyme inhibition assays : For example, phosphoglycerate dehydrogenase (PHGDH) inhibition studies using recombinant enzymes and NADH consumption monitoring .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HepG2 for liver cancer) via MTT assays, with EC₅₀ calculations .
- In vivo models : Glucose tolerance tests in diabetic rodents to assess metabolic effects, as demonstrated for related piperazine antidiabetics .
- Secondary assays : Antiplatelet activity evaluation via ADP-induced aggregation tests, given structural similarities to active piperazine derivatives .
What strategies are employed to optimize the structure-activity relationship (SAR) of this compound for receptor selectivity?
Level: Advanced
Answer:
SAR optimization involves systematic modifications guided by computational and experimental
- N-Substitution : Alkyl or benzyl groups on the piperazine ring influence receptor binding. For example, 1,4-diisopropyl groups enhanced antidiabetic activity without hypoglycemia .
- Heterocycle replacement : Swapping the thiophene carbonyl with pyridine or benzimidazole alters pharmacokinetics and target engagement .
- Linker optimization : Varying the spacer between the imidazole and piperazine (e.g., methylene vs. ethylene) modulates conformational flexibility and dopamine D3 receptor selectivity .
- Pharmacophore modeling : Overlay with known agonists (e.g., sitagliptin) identifies critical hydrogen-bonding motifs for DPP-IV inhibition .
How can computational modeling elucidate the mechanism of action and binding interactions?
Level: Advanced
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., µ-opioid receptors). Key interactions include hydrogen bonds between the thiophene carbonyl and Lys233, and π-π stacking of imidazole with Phe227 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, calculating RMSD and binding free energies (MM/PBSA) .
- QSAR models : Train regression models on IC₅₀ data from analogs to prioritize substituents (e.g., electron-withdrawing groups on thiophene improve metabolic stability) .
How do researchers resolve contradictions between in vitro potency and in vivo toxicity for such compounds?
Level: Advanced
Answer:
Discrepancies often arise from off-target effects or metabolic instability. Mitigation strategies include:
- Metabolite profiling : Use LC-HRMS to identify toxic metabolites (e.g., N-oxides or reactive intermediates) .
- Prodrug design : Masking the imidazole with β-cyclodextran reduces hepatotoxicity while retaining activity, as seen in modified piperazine derivatives .
- Toxicogenomics : RNA-seq of treated cells reveals pathways like oxidative stress or apoptosis (e.g., Bcl-2/Bax ratio changes in liver cancer models) .
- Species-specific assays : Compare rodent and human hepatocyte responses to predict clinical relevance .
What experimental approaches confirm the apoptotic mechanism of this compound in cancer cells?
Level: Advanced
Answer:
- Flow cytometry : Annexin V/PI staining quantifies early/late apoptosis in treated cells (e.g., 20–30% apoptosis in HepG2 at 10 µM) .
- Western blotting : Monitor cleavage of caspases (e.g., caspase-3/9) and pro-apoptotic proteins (Bax, PUMA) .
- Mitochondrial assays : JC-1 staining detects loss of membrane potential, indicating intrinsic apoptosis .
- ROS detection : DCFH-DA fluorescence confirms oxidative stress as a driver of cytotoxicity .
How can researchers address reduced biological activity due to structural modifications aimed at lowering toxicity?
Level: Advanced
Answer:
- Bioisosteric replacement : Substitute the thiophene carbonyl with a sulfonamide group retains target affinity while improving solubility .
- Co-crystallization : Resolve X-ray structures of analogs bound to PHGDH to identify non-essential moieties for deletion .
- Hybridization : Fuse with active scaffolds (e.g., tetralin for dopamine receptor selectivity) to restore potency .
- Pharmacokinetic boosting : Co-administer with CYP450 inhibitors to prolong half-life of less stable analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
